5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine
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Overview
Description
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine is a chemical compound with the molecular formula C7H11ClN4. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with appropriate safety measures and quality control to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in diverse research fields .
Properties
Molecular Formula |
C7H11ClN4 |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
N'-(5-chloropyrazin-2-yl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-9-2-3-10-7-5-11-6(8)4-12-7/h4-5,9H,2-3H2,1H3,(H,10,12) |
InChI Key |
VEJXCKPAXBSMEF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.